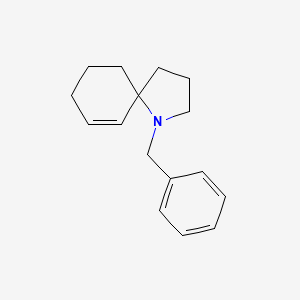
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro(45)dec-6-ene, 1-(phenylmethyl)- is a spirocyclic compound that features a nitrogen atom within its spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclic ketones with N-sulfonylhydrazones and azidoboronic acids. This reaction proceeds through a domino process that forms both Csp3-C and Csp3-N bonds without the need for a transition-metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Phenyl-1-azaspiro(4.5)decane hydrochloride
- 2-(1-azaspiro[4.5]dec-1-yl)-5-phenyl-1,3-oxazol-4(5H)-one
- 6-Phenyl-1-azaspiro[4.5]decan-2-one
Uniqueness
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
78877-18-6 |
|---|---|
Formule moléculaire |
C16H21N |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
1-benzyl-1-azaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C16H21N/c1-3-8-15(9-4-1)14-17-13-7-12-16(17)10-5-2-6-11-16/h1,3-5,8-10H,2,6-7,11-14H2 |
Clé InChI |
JOLDDGFNJHXFJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC2(C1)CCCN2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


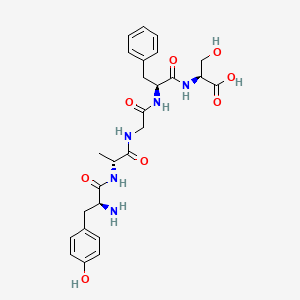

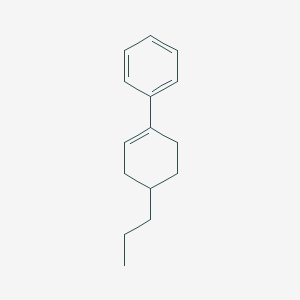
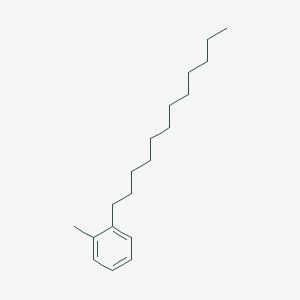

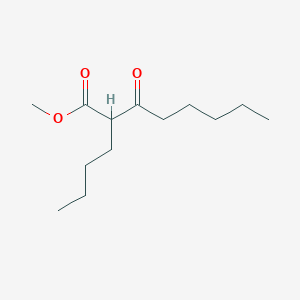
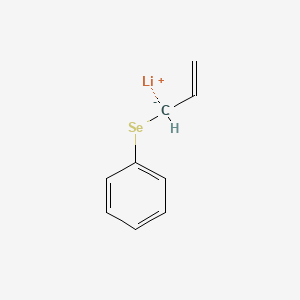
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
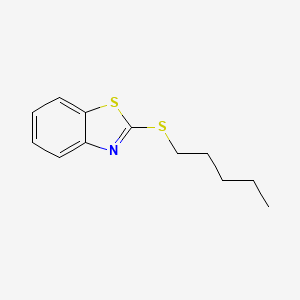


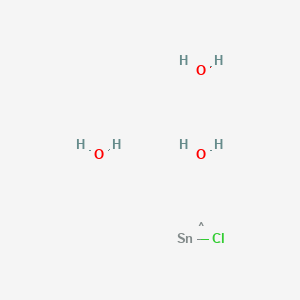
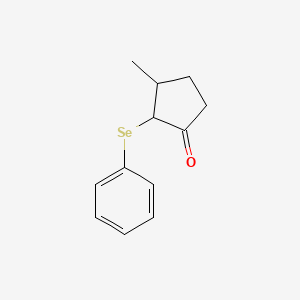
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
